5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile
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Overview
Description
5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile: is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an amino group at the 5-position, two methyl groups at the 1- and 2-positions, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The presence of the amino and nitrile groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The methyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 4-amino-1H-imidazole-5-carbonitrile
- 1,2-dimethylimidazole
- 5-aminoimidazole-4-carbonitrile
Comparison: Compared to similar compounds, 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is unique due to the presence of both amino and nitrile groups along with two methyl groups This combination of functional groups provides a distinct reactivity profile, making it versatile for various chemical transformations
Properties
CAS No. |
80052-79-5 |
---|---|
Molecular Formula |
C6H8N4 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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